molecular formula C21H25N3O3S B4369884 N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide CAS No. 1174886-98-6

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B4369884
CAS No.: 1174886-98-6
M. Wt: 399.5 g/mol
InChI Key: COWMZHBMMOSZRL-UHFFFAOYSA-N
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Description

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions One common method includes the reaction of benzyl chloride with 4-ethoxybenzenesulfonamide in the presence of a base such as sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its role in inhibiting bacterial growth and potential use in drug development.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide involves the inhibition of bacterial folic acid synthesis. This compound targets the enzyme dihydropteroate synthase, which is crucial for the production of folic acid in bacteria. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

Uniqueness

N-benzyl-4-ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its ethoxy and pyrazolylmethyl groups may enhance its binding affinity to bacterial enzymes, potentially making it more effective as an antibacterial agent.

Properties

IUPAC Name

N-benzyl-4-ethoxy-N-[(2-ethylpyrazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-24-19(14-15-22-24)17-23(16-18-8-6-5-7-9-18)28(25,26)21-12-10-20(11-13-21)27-4-2/h5-15H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWMZHBMMOSZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136715
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174886-98-6
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174886-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(phenylmethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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